SB-674042

Description

Overview of the Orexin (B13118510) (Hypocretin) Neuropeptide System and Its Receptors (OX1R and OX2R)

The orexin system originates from a small population of neurons located predominantly in the lateral hypothalamus and perifornical area of the brain. wikipedia.orgfrontiersin.org These neurons synthesize and release two neuropeptides derived from a common precursor protein, prepro-orexin: orexin-A (also known as hypocretin-1) and orexin-B (also known as hypocretin-2). wikipedia.orgfrontiersin.org Orexin-A is a 33-amino acid peptide with two intrachain disulfide bonds, while orexin-B is a linear 28-amino acid peptide. wikipedia.org

These peptides exert their effects by binding to two G protein-coupled receptors (GPCRs): orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). wikipedia.orgtaylorandfrancis.comnih.gov OX1R and OX2R share approximately 64% amino acid identity in humans. frontiersin.orgnih.gov Orexin-A binds to both OX1R and OX2R with roughly equal affinity, whereas orexin-B shows a higher affinity for OX2R and is less potent at OX1R. wikipedia.orgfrontiersin.orgnih.gov Both receptors are widely distributed throughout the brain, with overlapping and distinct expression patterns. oup.com OX1Rs are notably expressed in cortical regions, the bed nucleus of the stria terminalis, and brainstem areas like the locus coeruleus. oup.com OX1R is thought to primarily couple via the Gq subclass of G proteins, while OX2R can couple to Gq, Gi, and Gi/o subclasses, depending on the cell type. nih.govoup.comnih.govfrontiersin.org

Physiological and Pathophysiological Roles of Orexinergic Signaling

The orexin system plays a critical role in integrating various signals, including metabolic, circadian, and sleep debt influences, to regulate wakefulness and sleep. wikipedia.org Orexin neurons strongly excite various brain nuclei involved in promoting wakefulness, such as those in the dopamine (B1211576), norepinephrine, histamine, and acetylcholine (B1216132) systems. wikipedia.org

Beyond sleep-wake regulation, orexinergic signaling is involved in numerous other physiological processes. These include the regulation of food intake, energy expenditure, thermogenesis, sympathetic nerve activity, blood pressure, reward systems, cognition, and mood. wikipedia.orgfrontiersin.orgtaylorandfrancis.comresearchgate.netacs.orgphysiology.org

Dysfunction of the orexin system has been implicated in several pathological conditions. A prominent example is narcolepsy type 1, which is caused by a significant loss of orexin-producing neurons, leading to excessive daytime sleepiness and cataplexy. wikipedia.orgfrontiersin.orgresearchgate.net The orexin system has also been linked to obesity, addiction, anxiety, and stress disorders. wikipedia.orgacs.orgfrontiersin.orgtaylorandfrancis.comresearchgate.netsemanticscholar.org

Strategic Importance of Orexin Receptor Modulation in Translational Research

Given the widespread physiological roles and implications in various disorders, the orexin receptor system represents a significant target for translational research and therapeutic development. Modulating orexin receptor activity offers potential avenues for treating conditions ranging from sleep disorders to addiction and mood disorders. acs.orgtaylorandfrancis.comresearchgate.net

Both agonists and antagonists targeting orexin receptors have been explored. While orexin receptor agonists are being investigated for conditions like narcolepsy, antagonists have garnered significant attention for their potential in treating insomnia and other states of hyperarousal. taylorandfrancis.comnih.gov The development of selective modulators for OX1R and OX2R allows for the dissection of the specific roles of each receptor subtype in different physiological and pathological contexts. taylorandfrancis.com

Positional Analysis of SB-674042 as a Selective Orexin-1 Receptor Antagonist in Research

SB-674042 is a non-peptide compound that has emerged as a valuable tool in research due to its potent and selective antagonistic activity at the orexin-1 receptor (OX1R). medchemexpress.comguidetopharmacology.orgguidetoimmunopharmacology.orgresearchgate.netcaymanchem.comrndsystems.comtocris.com Its selectivity for OX1R over OX2R makes it particularly useful for investigating the specific functions mediated by the OX1 receptor subtype. medchemexpress.comcaymanchem.comrndsystems.comtocris.com

Research characterizing the binding of tritiated SB-674042 ([³H]SB-674042) to human OX1 receptors stably expressed in Chinese hamster ovary (CHO) cells demonstrated high-affinity binding. researchgate.netnih.gov Binding studies have shown SB-674042 to be a potent OX1R antagonist with reported Kd values in the low nanomolar range. medchemexpress.comresearchgate.netcaymanchem.comrndsystems.comtocris.comnih.gov Its selectivity profile indicates a significantly lower affinity for the OX2 receptor, often reported as >100-fold selectivity for OX1 over OX2. medchemexpress.comcaymanchem.comrndsystems.comtocris.com Furthermore, studies have indicated that SB-674042 shows no significant affinity for a range of other receptors, including serotonergic, dopaminergic, adrenergic, or purinergic receptors at concentrations up to 10 µM, highlighting its specificity for the orexin system. caymanchem.comrndsystems.comtocris.com

This selective pharmacological profile positions SB-674042 as a key research compound for delineating the precise roles of OX1R-mediated signaling in various physiological processes and disease models. It has been utilized in numerous studies to probe OX1R involvement in areas such as fear responses, the mTOR pathway in insulin-producing cells, and the effects of certain natural compounds on OX1R activity. medchemexpress.commdpi.commdpi.com While dual orexin receptor antagonists have reached clinical approval for insomnia, selective antagonists like SB-674042 remain critical for basic research to understand the distinct contributions of OX1R signaling. pnas.org

Table 1: Binding Affinity and Selectivity of SB-674042

| Receptor | Affinity (Kd/IC50) | Selectivity (vs OX2R) | Reference |

| Human OX1R | 5.03 nM (Kd, membrane) | >100-fold | medchemexpress.comcaymanchem.comrndsystems.comtocris.com |

| Human OX1R | 3.76 nM (Kd, whole cell) | >100-fold | medchemexpress.comresearchgate.netcaymanchem.comrndsystems.comtocris.comnih.gov |

| Human OX1R | 3.76 nM (IC50) | >100-fold | medchemexpress.com |

| Human OX2R | 531 nM (IC50) | - | medchemexpress.com |

Table 2: Key Research Findings Utilizing SB-674042

| Research Area | Observed Effect of SB-674042 | Reference |

| Fear responses (mice) | Reduces contextual and cues fear freezing responses | medchemexpress.com |

| mTOR pathway (INS-1 cells) | Eradicates increase in mTOR phosphorylation induced by Orexin-A | medchemexpress.commdpi.com |

| Citrus unshiu peel effects | Inhibits OX1R activation induced by Citrus unshiu peel components | mdpi.com |

| CB1 receptor function (HEK293 cells) | Reduces potency of CB1 receptor agonist to phosphorylate ERK1/2 in cells co-expressing OX1R and CB1R | medchemexpress.com |

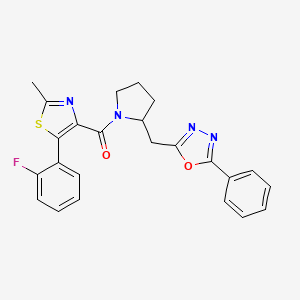

Structure

3D Structure

Properties

IUPAC Name |

[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBZWVLPALMACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Sb 674042

Orexin (B13118510) Receptor Subtype Selectivity Profile of SB-674042

The selectivity of SB-674042 for orexin receptor subtypes has been evaluated using radioligand binding assays and functional studies in cells expressing human orexin receptors.

Binding Affinity for Human Orexin-1 Receptor (OX1R)

Studies utilizing [³H]-SB-674042 as a radioligand have demonstrated that SB-674042 binds to the human OX1R with high affinity. Saturation binding experiments conducted in both whole cell and membrane formats using CHO cells stably expressing human OX1R showed saturable binding to a single high-affinity site. nih.govnih.gov

Reported dissociation constant (Kd) values for [³H]-SB-674042 binding to human OX1R are consistent across different assay formats:

Table 1: Binding Affinity (Kd) of [³H]-SB-674042 for Human OX1R

| Assay Format | Kd (nM) |

| Whole Cell | 5.03 ± 0.31 |

| Membrane-based SPA | 3.76 ± 0.45 |

Kinetic studies have also yielded similar Kd values, further supporting the high-affinity interaction of SB-674042 with the human OX1R. nih.gov

Selective Antagonism Against Orexin-2 Receptor (OX2R) Activity

SB-674042 exhibits significant selectivity for the OX1 receptor over the orexin-2 receptor (OX2R). Functional calcium mobilization studies have shown that SB-674042 is a potent antagonist at the human OX1R while demonstrating considerably lower potency at the human OX2R. nih.govcaymanchem.com

The selectivity of SB-674042 for OX1R over OX2R has been reported to be greater than 100-fold nih.govcaymanchem.comrndsystems.comtocris.com and as high as 130-fold nih.gov. Quantitative analysis using IC₅₀ values further illustrates this selectivity:

Table 2: Antagonistic Potency (IC₅₀) of SB-674042 at Human Orexin Receptors

| Receptor | IC₅₀ (nM) | Selectivity (OX1R/OX2R) |

| OX1R | 3.76 | >100-fold caymanchem.comrndsystems.comtocris.com |

| OX2R | 531 |

This substantial difference in potency highlights SB-674042 as a selective antagonist primarily targeting the OX1 receptor.

Assessment of Off-Target Receptor Interactions (Serotonergic, Dopaminergic, Adrenergic, Purinergic Systems)

Evaluation of SB-674042's interaction with a range of other receptor systems, including serotonergic, dopaminergic, adrenergic, and purinergic receptors, has been conducted to assess potential off-target effects. At concentrations up to 10 µM, SB-674042 did not show significant affinity for these receptors. nih.govcaymanchem.comrndsystems.comtocris.com This indicates a favorable off-target profile with minimal interaction with these key neurotransmitter systems.

Functional Antagonism at the Orexin-1 Receptor

Beyond binding affinity, the functional activity of SB-674042 as an antagonist at the OX1 receptor has been characterized through its ability to inhibit orexin-mediated signaling.

Inhibition of Orexin-1 Receptor-Mediated Intracellular Calcium Mobilization

The activation of OX1 receptors by their endogenous ligands, such as orexin-A, typically leads to the mobilization of intracellular calcium. uniprot.org SB-674042 has been shown to competitively antagonize this effect. nih.gov Studies using FLIPR technology have demonstrated that SB-674042 inhibits orexin-1-induced calcium mobilization in cells stably transfected with the human OX1 receptor. nih.govrndsystems.comtocris.com This inhibition is concentration-dependent. nih.gov

Quantitative Analysis of Antagonistic Potency

The functional antagonistic potency of SB-674042 at the OX1 receptor has been quantitatively assessed. In calcium mobilization assays, SB-674042 functions as a competitive antagonist. nih.gov The equilibrium dissociation constant for a competitive antagonist (Kb) derived from functional studies reflects its potency in inhibiting the receptor's response. A Kb value of 1.1 ± 0.1 nM has been reported for SB-674042 in calcium mobilization assays, which aligns closely with the Kd values obtained from radioligand binding studies. nih.gov

Table 3: Functional Antagonistic Potency (Kb) of SB-674042 at Human OX1R

| Assay Type | Kb (nM) |

| Calcium Mobilization | 1.1 ± 0.1 |

The IC₅₀ value for inhibiting OX1R activity in functional assays has been reported as 3.76 nM. caymanchem.comtargetmol.commedchemexpress.com

Compound Names and PubChem CIDs:

Molecular Mechanisms and Cellular Signaling Modulations by Sb 674042

Detailed Ligand Binding Characteristics and Kinetic Studies

Studies using the tritiated form of the compound, [³H]-SB-674042, have provided detailed insights into its binding to the human OX1R. researchgate.netnih.govnih.gov

Saturation Binding Analyses with [³H]-SB-674042 to Human OX1R in Whole Cell and Membrane Formats

Saturation binding studies with [³H]-SB-674042 have demonstrated saturable binding to human OX1R expressed in Chinese hamster ovary (CHO) cells in both whole-cell and membrane preparations. researchgate.netnih.govnih.gov Specific binding constituted a significant portion of total binding in both formats. nih.gov Analysis of the binding data consistently suggested the presence of a single, high-affinity binding site for [³H]-SB-674042 on the OX1 receptor. researchgate.netnih.govnih.gov

Equilibrium dissociation constant (Kd) values determined from saturation binding analyses were in the nanomolar range. In whole-cell assays, a Kd of 5.03 ± 0.31 nM was reported, with a maximum number of binding sites (Bmax) of 34.4 ± 2.0 pmol mg protein⁻¹. researchgate.netnih.gov In membrane-based scintillation proximity assay (SPA) format, the Kd was determined to be 3.76 ± 0.45 nM, with a Bmax of 30.8 ± 1.8 pmol mg protein⁻¹. researchgate.netnih.gov Another study using a filtration binding assay reported a Kd value of 0.74 nM for [³H]-SB-674042 binding to hOX1R membranes. researchgate.net

| Assay Format | Kd (nM) | Bmax (pmol mg protein⁻¹) |

|---|---|---|

| Whole Cell | 5.03 ± 0.31 | 34.4 ± 2.0 |

| Membrane SPA | 3.76 ± 0.45 | 30.8 ± 1.8 |

| Membrane Filtration | 0.74 | Not specified |

Investigation of Association and Dissociation Kinetics of SB-674042 at OX1R

Kinetic studies investigating the association and dissociation of [³H]-SB-674042 at the OX1R have indicated monophasic binding kinetics. nih.gov Association studies showed that binding reached equilibrium within 60 minutes for whole cells and 30 minutes for membranes. nih.gov Dissociation studies, performed by adding an excess of a competing antagonist (e.g., SB-408124), revealed that dissociation was also monophasic, with significant dissociation occurring within 90-120 minutes. nih.gov

Single-site analysis of kinetic data yielded Kd values that were in close agreement with those obtained from saturation binding studies. nih.gov For membrane binding, the association rate constant (kon) was calculated as 23.2 ± 2.1 min⁻¹ μM⁻¹ and the dissociation rate constant (koff) was 0.0277 ± 0.0004 min⁻¹. nih.gov This resulted in a calculated kinetic Kd of 1.07 nM. nih.gov In whole-cell binding assays, the kon was 16.9 ± 5.5 min⁻¹ μM⁻¹ and the koff was 0.0197 ± 0.0026 min⁻¹, yielding a kinetic Kd of 1.16 nM. nih.gov Another study reported a koff value of 0.022 min⁻¹ for [³H]-SB-674042 binding to hOX1R membranes, with an apparent dissociation constant of 0.66 nM derived from kinetic data. researchgate.net

| Assay Format | kon (min⁻¹ μM⁻¹) | koff (min⁻¹) | Kinetic Kd (nM) |

|---|---|---|---|

| Membrane SPA | 23.2 ± 2.1 | 0.0277 ± 0.0004 | 1.07 |

| Whole Cell | 16.9 ± 5.5 | 0.0197 ± 0.0026 | 1.16 |

| Membrane Filtration | Not specified | 0.022 | 0.66 |

Competitive Binding Studies with Endogenous Orexin (B13118510) Peptides (Orexin-A, Orexin-B) and Other Antagonists

Competitive binding studies have been conducted to assess the affinity of endogenous orexin peptides and other known antagonists for the OX1R labeled with [³H]-SB-674042. researchgate.netnih.govnih.gov In whole-cell competition assays, both human Orexin-A and Orexin-B displayed low affinity for the OX1 receptor compared to SB-674042. researchgate.netnih.govnih.gov Orexin-A showed a approximately five-fold higher affinity than Orexin-B, with Ki values of 318 ± 158 nM and 1516 ± 597 nM, respectively. researchgate.netnih.govnih.gov Notably, Orexin-A exhibited a shallow inhibition curve. nih.gov In contrast, in the membrane-based SPA format, no inhibition of [³H]-SB-674042 binding by orexin peptides was detected at concentrations up to 10 μM, even in the presence of BSA. nih.gov This suggests potential differences in peptide-receptor interaction depending on the assay format.

Other non-peptide antagonists, such as SB-334867, SB-408124, and SB-410220, demonstrated high affinity for the OX1 receptor in both whole-cell and membrane formats, effectively competing with [³H]-SB-674042 for binding. researchgate.netnih.gov Their Ki values were generally in the nanomolar range, indicating potent binding to the OX1R. researchgate.netnih.gov

| Compound | Assay Format | Ki (nM) |

|---|---|---|

| Orexin-A | Whole Cell | 318 ± 158 |

| Orexin-B | Whole Cell | 1516 ± 597 |

| SB-334867 | Whole Cell | 99 ± 18 |

| SB-334867 | Membrane | 38 ± 3.6 |

| SB-408124 | Whole Cell | 57 ± 8.3 |

| SB-408124 | Membrane | 27 ± 4.1 |

| SB-410220 | Whole Cell | 19 ± 4.5 |

| SB-410220 | Membrane | 4.5 ± 0.2 |

Structural and Conformational Insights into Receptor-Ligand Interactions

Structural studies, including homology modeling and molecular dynamics simulations, have been employed to gain insights into how SB-674042 interacts with the OX1R and influences its conformation. uncg.eduacs.orgcore.ac.ukfrontiersin.org

Homology Modeling and Molecular Dynamics Simulations of SB-674042 with OX1R

Homology models of the OX1 receptor, often based on the crystal structure of closely related GPCRs or the OX2 receptor, have been used to predict the binding pose of SB-674042. uncg.eduacs.orgcore.ac.uk Molecular dynamics (MD) simulations are then performed to refine these models and study the dynamic interactions between SB-674042 and the receptor in a simulated membrane environment. uncg.eduacs.orgcore.ac.uk These computational approaches help to understand the stability of the ligand-receptor complex and identify key residues involved in binding. uncg.eduacs.org Crystal structures of the human OX1R bound to SB-674042 have also been determined, providing experimental data on the binding mode. acs.orgresearchgate.net These structures show SB-674042 binding within the orthosteric pocket of the receptor. frontiersin.org

Analysis of SB-674042 Influence on Key Receptor Residues and Conformations

Molecular modeling and MD simulations, in conjunction with experimental data, have allowed for the analysis of how SB-674042 influences the conformation of the OX1R and interacts with specific residues. Studies suggest that SB-674042 interacts with residues within the transmembrane helices of the receptor. uncg.eduacs.org For instance, in one homology model of the inactive (R state) OX1R, SB-674042 was predicted to interact with tyrosine residue Y6.48 (superscript denotes Ballesteros-Weinstein numbering) and accept a hydrogen bond from glutamine Q3.32, interactions proposed to stabilize the inactive state of the receptor. uncg.edu Crystal structures confirm that SB-674042 binds within the orthosteric site and interacts with residues that define this pocket. frontiersin.orgresearchgate.net Comparison of OX1R structures bound to different antagonists, including SB-674042, has helped to elucidate mechanisms of antagonist subtype selectivity. acs.orgresearchgate.net

Characterization of Orthosteric Antagonism Mechanisms

SB-674042 functions as an orthosteric antagonist at the human orexin 1 receptor. guidetopharmacology.orgmedchemexpress.com Orthosteric antagonists bind to the same site on the receptor as the endogenous agonist, in this case, orexin-A, thereby competing for the binding site and preventing receptor activation. guidetopharmacology.org Studies using [³H]-SB-674042 have demonstrated its high-affinity binding to human OX1 receptors expressed in CHO cells. tocris.commedchemexpress.com The binding is saturable and reversible, consistent with specific receptor binding. medchemexpress.com The dissociation constant (Kd) for SB-674042 binding to the OX1 receptor has been reported to be in the low nanomolar range, indicating high affinity. tocris.comrndsystems.comglpbio.com For instance, a Kd of 3.76 nM has been reported in membrane-based assays. tocris.comrndsystems.comglpbio.com SB-674042 exhibits significant selectivity for the OX1 receptor over the orexin 2 receptor (OX2R), showing approximately 100-fold selectivity. tocris.comrndsystems.comglpbio.com This selectivity is a key characteristic of SB-674042 as a research tool for delineating the specific roles of OX1R signaling. tocris.comopnme.com

Downstream Intracellular Signaling Pathway Modulation

The antagonism of the OX1 receptor by SB-674042 leads to the modulation of several intracellular signaling pathways typically activated by orexin-A binding. These pathways include those involving Extracellular signal-regulated kinases 1/2 (ERK1/2) and the mammalian Target of Rapamycin (B549165) (mTOR).

Inhibition of Orexin-A Induced ERK1/2 Phosphorylation in Co-expressing Systems

Orexin-A binding to the OX1 receptor can lead to the activation and phosphorylation of ERK1/2. medchemexpress.comnih.gov This phosphorylation is a key step in the cascade that transmits signals from the cell surface to the nucleus, influencing various cellular processes including proliferation and differentiation. aacrjournals.orgnih.govfrontiersin.orgnih.gov In systems co-expressing the orexin-1 and cannabinoid CB1 receptors, SB-674042 has been shown to reduce the potency of a CB1 receptor agonist (such as WIN55,212-2) to phosphorylate ERK1/2. medchemexpress.comnih.govfrontiersin.orgwikipedia.org This suggests that in the context of OX1R-CB1R heterodimers, OX1R antagonism by SB-674042 can influence signaling initiated by activation of the co-expressed receptor. nih.gov

Abolition of Orexin-A Dependent Mammalian Target of Rapamycin (mTOR) Phosphorylation

The mTOR signaling pathway is a critical regulator of cell growth, metabolism, and protein synthesis. nih.govabcam.comfrontiersin.org Orexin-A has been shown to stimulate insulin (B600854) secretion through the activation of the OX1 receptor and the subsequent activation of the mTOR signaling pathway, particularly in insulinoma cells. medchemexpress.comnih.govresearchgate.net This activation is characterized by increased phosphorylation of mTOR. medchemexpress.comnih.govresearchgate.netdntb.gov.ua Treatment with SB-674042 has been demonstrated to eradicate the increase in mTOR phosphorylation induced by orexin-A in these cells. medchemexpress.comnih.govresearchgate.netdntb.gov.uamedchemexpress.com This finding indicates that the activation of the mTOR pathway by orexin-A is dependent on the activated OX1 receptor, and SB-674042 effectively blocks this activation. medchemexpress.comnih.govresearchgate.netmedchemexpress.com

Orexin Receptor Heterodimerization and Inter-receptor Cross-Talk

G protein-coupled receptors (GPCRs), including orexin receptors and cannabinoid receptors, can form heterodimers, which can lead to altered signaling properties and inter-receptor cross-talk. nih.gov The interaction between orexin-1 receptors and cannabinoid CB1 receptors has been a subject of research. nih.govaacrjournals.orgcaymanchem.com

In Vitro Research Applications and Methodologies Employing Sb 674042

Utility of [3H]-SB-674042 as a High-Affinity Radioligand for Orexin-1 Receptor Probing

The tritiated form of SB-674042, [3H]-SB-674042, has been extensively characterized as a specific, high-affinity radioligand for the human orexin-1 receptor. nih.govnih.gov This has made it an invaluable tool for radioligand binding assays, which are fundamental for determining the affinity of new, unlabeled compounds for OX1R.

Studies using Chinese hamster ovary (CHO) cells stably expressing the human OX1R have demonstrated that the specific binding of [3H]-SB-674042 is saturable. nih.gov Analysis of this binding data reveals a single high-affinity site. nih.govnih.gov These characteristics allow for the reliable quantification of receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, providing a robust system for competitive binding experiments. nih.gov

In whole-cell binding assays, [3H]-SB-674042 exhibits a dissociation constant (Kd) of approximately 5.03 nM, with a maximum binding capacity (Bmax) of 34.4 pmol/mg of protein. nih.govnih.gov Similar high-affinity binding is observed in cell membrane preparations using scintillation proximity assay (SPA) format, yielding a Kd of 3.76 nM and a Bmax of 30.8 pmol/mg protein. nih.govnih.gov The availability of this potent and selective radioligand has significantly advanced the ability of researchers to probe the physiological and pharmacological functions of the orexin-1 receptor. nih.gov

Table 1: Binding Characteristics of [3H]-SB-674042 for Human OX1R

| Assay Format | Cell Type | Kd (nM) | Bmax (pmol/mg protein) |

|---|---|---|---|

| Whole Cell Assay | CHO-K1_OX1 | 5.03 ± 0.31 | 34.4 ± 2.0 |

| Membrane SPA | CHO-K1_OX1 | 3.76 ± 0.45 | 30.8 ± 1.8 |

Data sourced from Langmead et al., 2004. nih.gov

Application in Cell-Based Functional Assays

SB-674042 is frequently employed in a variety of cell-based functional assays to characterize the activity of the orexin-1 receptor and to screen for novel modulators.

CHO-K1 cells are a common host for the stable expression of recombinant human G protein-coupled receptors, including the orexin-1 receptor (OX1R). In this system, SB-674042 is used to investigate the functional consequences of receptor activation. For instance, calcium mobilization assays are widely used, as OX1R primarily couples to the Gq protein, leading to an increase in intracellular calcium upon activation by an agonist like orexin-A. nih.govnih.gov SB-674042 acts as a competitive, functional antagonist in these assays, dose-dependently inhibiting the calcium response elicited by orexin-A. nih.gov This cellular model is crucial for determining the potency and efficacy of new orexin (B13118510) receptor ligands by comparing their effects to the well-characterized antagonism of SB-674042. nih.govnih.gov

Human Embryonic Kidney 293 (HEK293) cells are another widely used platform for studying orexin receptor pharmacology. These cells are readily transfected and can be used to explore various signaling pathways downstream of receptor activation. Orexin receptors have been shown to couple to multiple G proteins, including Gαq, Gαs, and Gαi, leading to diverse cellular responses such as changes in inositol (B14025) phosphate (B84403) production, cyclic AMP levels, and ERK phosphorylation. SB-674042 has been utilized in HEK293 cells co-expressing OX1R and other receptors, such as the cannabinoid CB1 receptor, to investigate receptor heterodimerization and its impact on signaling. In such studies, SB-674042 can help to isolate the specific contribution of OX1R activation to the observed cellular effects.

The role of the orexin system in metabolic regulation has been explored using pancreatic cell lines, such as the rat insulinoma INS-1 cell line. These cells are a well-established model for studying the mechanisms of insulin (B600854) secretion. Research has shown that orexin-A can stimulate insulin secretion in INS-1 cells. To confirm that this effect is mediated specifically through the orexin-1 receptor, the selective OX1R antagonist SB-674042 has been employed. Studies have demonstrated that the application of SB-674042 abolishes the increase in insulin secretion induced by orexin-A treatment. This indicates that orexin-A stimulates insulin secretion in these cells through the activation of the OX1 receptor and its downstream signaling pathways, such as the mTOR pathway.

Impedance-based cell systems, such as the xCELLigence Real-Time Cell Analysis (RTCA) platform, offer a label-free method to continuously monitor cellular changes, including those induced by G protein-coupled receptor activation. This technology measures electrical impedance across microelectrodes integrated into the bottom of cell culture wells, providing real-time data on cell adhesion, proliferation, and morphology. While this methodology is applicable to studying GPCRs, a review of the available scientific literature did not identify specific studies that have employed SB-674042 in impedance-based assays to monitor orexin-1 receptor activation in real-time.

Comparative Pharmacological Profiling of Novel Compounds Using SB-674042 as a Reference Antagonist

A key application of SB-674042 in in vitro pharmacology is its use as a reference or standard antagonist in the development and characterization of novel orexin receptor ligands. In competitive radioligand binding assays using [3H]-SB-674042, the affinity (Ki) of new, unlabeled compounds for the OX1R can be accurately determined.

For example, the affinities of other known non-peptide antagonists, such as SB-334867, SB-408124, and SB-410220, have been characterized in comparison to SB-674042. nih.govnih.gov These studies help to establish the structure-activity relationship (SAR) of new chemical series and to select compounds with desired potency and selectivity profiles for further development. The well-defined pharmacological properties of SB-674042 provide a benchmark against which the performance of novel antagonists is measured. nih.gov

Table 2: Comparative Affinity of Orexin Ligands at the Human OX1R using [3H]-SB-674042 Binding Assays

| Compound | Assay Format | Cell Type | Ki (nM) |

|---|---|---|---|

| Orexin-A | Whole Cell | CHO-K1_OX1 | 318 ± 158 |

| Orexin-B | Whole Cell | CHO-K1_OX1 | 1516 ± 597 |

| SB-334867 | Whole Cell | CHO-K1_OX1 | 99 ± 18 |

| SB-334867 | Membrane SPA | CHO-K1_OX1 | 38.7 ± 3.6 |

| SB-408124 | Whole Cell | CHO-K1_OX1 | 57 ± 8.3 |

| SB-408124 | Membrane SPA | CHO-K1_OX1 | 27 ± 4.1 |

| SB-410220 | Whole Cell | CHO-K1_OX1 | 19 ± 4.5 |

| SB-410220 | Membrane SPA | CHO-K1_OX1 | 4.5 ± 0.2 |

Data sourced from Langmead et al., 2004. nih.gov

Preclinical Studies and Biological Implications of Orexin 1 Receptor Antagonism by Sb 674042

Neurobehavioral Research in Animal Models

Preclinical investigations utilizing animal models have explored the impact of OX1 receptor antagonism by compounds like SB-674042 on various neurobehavioral processes, including fear responses, panic, sleep-wake cycles, locomotor activity, and potential antidepressant-like effects.

Modulation of Contextual and Cued Fear Responses in Rodent Stress Alternative Models

Studies employing the Stress Alternatives Model (SAM), a social stress paradigm designed to elicit distinct stress-coping phenotypes (termed "Escape" for resilient and "Stay" for stress-sensitive), have investigated the role of OX1R signaling in fear responses. wikipedia.orgpharmakb.com Local administration of SB-674042 into the basolateral amygdala (BLA) in mice exhibiting the "Stay" phenotype resulted in a reduction of both contextual and cued fear freezing responses. wikipedia.orgpharmakb.com This effect appeared to be specific to the stress-sensitive phenotype, as the same treatment did not significantly alter fear responses in "Escape" phenotype mice. wikipedia.org Contextual and cued fear conditioning are experimental paradigms used in rodents to assess the learning and memory of associations between environmental cues or contexts and aversive stimuli, with freezing behavior serving as a common index of learned fear. tocris.comguidetopharmacology.orgwikipedia.org

Evaluation in Animal Models of Panic Attack Provocation

While direct studies of SB-674042 in attenuating panic attacks were not prominently found, research on other selective OX1R antagonists provides insights into the potential role of OX1R blockade in panic. For instance, JNJ-54717793, another selective OX1R antagonist, has been evaluated in rat models designed to provoke panic-like behaviors, such as exposure to normoxic 20% CO2 or administration of sodium lactate. nih.govfishersci.pt In these models, JNJ-54717793 was shown to attenuate panic-like behaviors and associated cardiovascular responses. nih.govfishersci.pt Another selective OX1R antagonist, SB-334867, has also been reported to suppress panic attacks in a rat model induced by a combination of a GABA synthesis inhibitor and sodium lactate. tocris.com SB-674042 has been utilized as a radioligand in binding assays during the evaluation of compounds like JNJ-54717793, highlighting its utility in studying OX1R engagement in the context of panic models. nih.govlabsolu.ca

Effects on Sleep-Wake Parameters and Locomotor Activity in Zebrafish Larvae

Zebrafish larvae serve as a valuable model system for studying sleep-wake cycles and locomotor activity due to their conserved orexin (B13118510) system and amenability to high-throughput screening. guidetopharmacology.orgguidetopharmacology.orguni.lu Studies in 6 days post-fertilization (dpf) zebrafish larvae have shown that SB-674042 can influence locomotor activity. Treatment with SB-674042 at concentrations of 12.5 µM and 25 µM significantly reduced locomotor activity during both dark and light phases in experimental setups assessing night activity and responses to light-dark transitions. nih.govmdwiki.org

Table 1: Effects of SB-674042 on Locomotor Activity in Zebrafish Larvae

| Concentration (µM) | Phase (Night Assay) | Effect on Locomotor Activity | Significance |

| 12.5 | Night 1 | Significant reduction | p ≤ 0.05 |

| 12.5 | Night 2 | Significant reduction | p ≤ 0.05 |

| 12.5 | Morning | Significantly lower activity | p ≤ 0.01 |

| Concentration (µM) | Phase (Dark-Light Assay) | Effect on Locomotor Activity | Significance |

| 25 | Light to dark transition | Significantly reduced | p ≤ 0.0001 |

| 25 | Dark 2 | Significantly lowered | p ≤ 0.01 |

| 25 | Light phases | Significantly lowered | p ≤ 0.001 |

| 12.5 | Light phases | Significantly lowered | p ≤ 0.05 |

Note: Data extracted from search result nih.gov. Locomotor activity is expressed as mean actinteg units.

Examination of Potential Antidepressant-Like Effects in Rodent Models

SB-674042 has been investigated in rodent models relevant to depression as a selective orexin 1 receptor antagonist. wikipedia.orgcenmed.com However, a review of the existing literature indicates that the evidence regarding the potential antidepressant effects of selective orexin receptor antagonists, including SB-674042, is conflicting. wikipedia.orgcenmed.com Rodent models utilized in depression research include paradigms such as the forced swim test, tail suspension test, and chronic stress models. ncats.iochemicalbook.comchemicalbook.com

Metabolic and Endocrine System Investigations

Beyond neurobehavioral effects, the role of OX1 receptor antagonism has been explored in metabolic and endocrine processes, particularly concerning insulin (B600854) secretion.

Role in Orexin-A Stimulated Insulin Secretion Pathways in Pancreatic Cell Lines

Studies using rat insulinoma INS-1 cell lines have demonstrated the involvement of the orexin system in insulin secretion. Orexin-A has been shown to stimulate insulin secretion in these cells through the activation of the OX1 receptor. nih.govnih.govtocris.com This process involves the activation of the Akt and its downstream target, the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.govtocris.com Treatment of INS-1 cells with the selective OX1 receptor antagonist SB-674042 was found to abolish the effects of orexin-A on increasing OX1 receptor expression, mTOR phosphorylation, and ultimately, insulin secretion. nih.govtocris.com This indicates that the orexin-A-induced stimulation of insulin secretion in this pancreatic cell line model is dependent on OX1 receptor activation and the subsequent engagement of the mTOR pathway. nih.govtocris.com Both OX1 and OX2 receptors are expressed in rat pancreatic islets, and both orexin A and B have been shown to stimulate insulin secretion in vitro. nih.gov

Table 2: Effect of SB-674042 on Orexin-A Stimulated Pathways in INS-1 Cells

| Treatment | OX1 Receptor Expression | mTOR Phosphorylation | Insulin Secretion |

| Orexin-A | Increased | Increased | Increased |

| Orexin-A + SB-674042 (OX1R Antagonist) | Abolished increase | Abolished increase | Abolished increase |

| Orexin-A + PF-04691502 (PI3k/mTOR Antagonist) | Not specified | Abolished increase | Abolished increase |

Implications for Energy Balance and Cellular Survival Mechanisms

The orexin system is known to influence energy balance by regulating appetite, arousal, and spontaneous physical activity nih.govresearchgate.net. While orexin peptides stimulate both feeding and energy expenditure, the precise involvement of each receptor subtype in these processes is an area of ongoing research researchgate.net. Selective antagonism of OX1R has been shown to reverse certain orexin A-induced effects related to energy balance in animal models, such as feeding and physical activity-induced thermogenesis nih.gov.

Research has also explored the implications of orexin signaling for cellular survival. Studies have investigated the effects of orexin A, the high-affinity agonist for OX1R, on various cell types, including cancer cells and insulinoma cells. For instance, orexin A has been shown to stimulate proliferation and viability and protect against apoptosis in certain cancer cell lines, effects that can be blocked by OX1R antagonists like SB-334867 spandidos-publications.commdpi.com. In rat insulinoma INS-1 cells, orexin A increased insulin release and activated the mTOR pathway via OX1R, mechanisms that were blocked by SB-674042 mdpi.comresearchgate.net. These findings suggest a role for OX1R signaling in cellular survival and proliferation in specific cell contexts.

Research on Addiction and Reward Circuitry

The orexin system is significantly implicated in the neurobiology of addiction and the regulation of reward circuitry nih.govresearchgate.netscivisionpub.comuci.edu. Increased activity of the orexin system has been associated with drug addiction, suggesting that orexin receptor antagonists may hold promise as pharmacological treatments for substance use disorders nih.gov. The OX1R is widely believed to be primarily involved in mediating motivation and reward processes researchgate.netacs.org.

Selective OX1R antagonists, including SB-674042 and the more widely studied SB-334867, have been instrumental in investigating the role of OX1R in drug seeking behaviors in various animal models researchgate.netfrontiersin.orgnih.gov. Preclinical studies have consistently demonstrated that antagonism of OX1R can attenuate drug self-administration and cue-induced reinstatement of drug-seeking for a range of substances, including ethanol, nicotine, cocaine, cannabinoids, and opioids like morphine and fentanyl nih.govresearchgate.netfrontiersin.orgheraldopenaccess.uskarger.combiorxiv.orgnih.govresearchgate.net.

For example, studies using SB-334867 have shown that blocking OX1R can reduce the compulsive behavior associated with the reinstatement of drug seeking triggered by stress or drug-associated cues frontiersin.orgheraldopenaccess.us. In the context of cocaine self-administration, OX1R-mediated signaling appears to regulate intake depending on the reinforcement protocol heraldopenaccess.us. While SB-334867 has been shown to impede the recovery of drug-seeking behavior induced by cues or contexts associated with cocaine or heroin, it does not appear to affect reinstatement induced by the drug itself heraldopenaccess.us.

Data from studies using behavioral economics procedures have indicated that OX1R blockade can decrease the motivation for opioids like fentanyl, particularly in highly motivated animals biorxiv.org. The efficacy of SB-334867 in increasing demand elasticity for fentanyl was predicted by baseline motivation levels biorxiv.org.

The involvement of OX1R in the acquisition of behavioral sensitization to drugs like morphine has also been investigated using SB-334867, demonstrating that blocking OX1R can inhibit the development of this sensitized response d-nb.info.

The orexin system interacts closely with the dopaminergic system, particularly within the mesolimbic pathway, which is a key component of the brain's reward circuitry scivisionpub.comd-nb.infonih.govfrontiersin.org. Orexin-expressing neurons project to mesolimbic regions such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc) frontiersin.orgnih.gov. Orexin A, the primary ligand for OX1R, can increase the synaptic efficacy of dopaminergic neurons in the VTA, promoting dopamine (B1211576) release in areas like the NAc heraldopenaccess.usfrontiersin.org. This action is thought to be related to the seeking behaviors and reinforcing effects of drugs of abuse heraldopenaccess.us.

Studies using OX1R antagonists have provided indirect evidence of the influence of OX1R signaling on the mesolimbic reward pathway. For instance, intra-VTA administration of the selective OX1R antagonist SB-334867 has been shown to suppress morphine-induced place preference, a measure of the rewarding effect of the drug, and to decrease the increased dopamine levels in the brain induced by morphine jneurosci.org. This suggests that OX1R in the VTA is directly involved in the rewarding effects of morphine through the activation of the mesolimbic dopamine pathway jneurosci.org.

Furthermore, acute administration of SB-334867 has been shown to significantly reduce the increase in extracellular dopamine levels in the shell subregion of the NAc evoked by amphetamine nih.gov. This finding indicates that selective OX1R antagonism can modulate the acute effects of amphetamine on dopamine outflow in a key mesolimbic structure nih.gov.

While SB-674042 itself has been used to block the effects of orexin A in cellular studies related to energy balance and cellular survival mdpi.comresearchgate.net, the understanding of its influence on the mesolimbic reward pathway is largely inferred from the broader research on selective OX1R antagonism, primarily utilizing compounds like SB-334867 due to its more extensive use as a tool compound in behavioral studies nih.govfrontiersin.org. These studies collectively support the concept that blocking OX1R signaling can modulate the activity of the mesolimbic dopamine system, thereby influencing reward-related behaviors, including drug seeking.

Advanced Methodological Approaches in Sb 674042 Research

Optimization of Radioligand Binding and Competition Assay Protocols

Radioligand binding assays are fundamental for characterizing the interaction of a compound with its target receptor, providing quantitative information about receptor expression (Bmax) and ligand affinity (Kd or Ki). sci-hub.se The development and optimization of protocols using [³H]-SB-674042 have been key in the study of the human OX1 receptor. nih.govresearchgate.netnih.govfrontiersin.orgcore.ac.uk

Specific binding of [³H]-SB-674042 to human OX1R stably expressed in Chinese hamster ovary (CHO) cells has been shown to be saturable in both whole-cell and membrane formats. nih.govnih.gov Analysis of saturation binding data suggests binding to a single high-affinity site. In whole-cell assays, a Kd value of 5.03 ± 0.31 nM was determined, with a Bmax of 34.4 ± 2.0 pmol mg protein⁻¹. In membrane-based scintillation proximity assay (SPA) format, similar results were observed, with a Kd value of 3.76 ± 0.45 nM and a Bmax of 30.8 ± 1.8 pmol mg protein⁻¹. nih.govnih.gov

Kinetic studies using [³H]-SB-674042 have also been performed to assess the association and dissociation rates. These studies indicated monophasic association and dissociation, yielding Kd values from single-site analysis that were consistent with those obtained from saturation studies (1.16 nM for whole-cell assays and 1.07 nM for membrane-based SPA). nih.gov

Competition binding assays are employed to determine the affinity of unlabeled compounds for the receptor by measuring their ability to displace the radioligand. Protocols typically involve incubating cells or membranes with a fixed concentration of [³H]-SB-674042 and varying concentrations of the test compound. nih.govfrontiersin.org Using this approach, the affinity of native orexin (B13118510) peptides and other OX1 receptor antagonists for the human OX1R has been determined. Orexin-A showed a lower affinity (Ki of 318 ± 158 nM) compared to SB-674042, and approximately five-fold higher affinity than orexin-B (Ki of 1516 ± 597 nM) in whole-cell competition studies. nih.govnih.gov Other OX1 receptor antagonists like SB-334867, SB-408124, and SB-410220 demonstrated high affinity for the OX1 receptor in both whole-cell and membrane formats, with Ki values in the nanomolar range. nih.govnih.gov

Optimization of these assays involves careful consideration of factors such as radioligand concentration, incubation time, temperature, and the method for separating bound from free radioligand. sci-hub.se Non-specific binding, which can become a limitation at high radioligand concentrations, is typically determined in the presence of a high concentration of an unlabeled ligand. sci-hub.sefrontiersin.orgcore.ac.uk

Table 1: [³H]-SB-674042 Binding Parameters to Human OX1R

| Assay Format | Kd (nM) | Bmax (pmol mg protein⁻¹) |

| Whole Cell | 5.03 ± 0.31 | 34.4 ± 2.0 |

| Membrane SPA | 3.76 ± 0.45 | 30.8 ± 1.8 |

Data derived from saturation binding studies. nih.govnih.gov

Table 2: Affinity (Ki) of Ligands for Human OX1R in Whole-Cell Competition Studies with [³H]-SB-674042

| Ligand | Ki (nM) |

| Orexin-A | 318 ± 158 |

| Orexin-B | 1516 ± 597 |

| SB-334867 | 99 ± 18 |

| SB-408124 | 57 ± 8.3 |

| SB-410220 | 19 ± 4.5 |

Data derived from competition binding studies. nih.govnih.gov

In Vitro Experimental Design for Cell-Based Functional Assays (e.g., Calcium Mobilization, Phosphorylation Assays)

Cell-based functional assays are essential for evaluating the ability of SB-674042 to modulate OX1 receptor activity, beyond just its binding affinity. Since OX1R is a Gq protein-coupled receptor, its activation typically leads to an increase in intracellular calcium levels. uncg.edu Calcium mobilization assays are therefore a common method to assess OX1R function and the antagonistic properties of compounds like SB-674042. nih.govresearchgate.netnih.gov

In these assays, cells expressing the human OX1 receptor, such as CHO-DG44 cells or Chem-1 cells, are used. tocris.comresearchgate.net Orexin-A or other agonists are used to stimulate the receptor, leading to calcium release. The effect of SB-674042 is then measured by its ability to inhibit this agonist-induced calcium mobilization. tocris.comresearchgate.net Studies have shown that SB-674042 inhibits orexin A-induced calcium mobilization in a concentration-dependent manner, confirming its functional antagonism at the OX1 receptor. tocris.commdpi.com The potencies of antagonists measured in calcium mobilization studies have been shown to be in line with their affinities determined in radioligand binding assays. nih.govnih.gov

Beyond calcium mobilization, other cell-based functional assays can be employed to investigate downstream signaling pathways activated by OX1R, such as phosphorylation assays. While not explicitly detailed for SB-674042 in the provided snippets, GPCR activation can lead to the phosphorylation of the receptor itself or downstream signaling molecules, which can be measured using various techniques.

Experimental design considerations for these assays include selecting appropriate cell lines expressing the target receptor, optimizing agonist concentrations to achieve a robust signal, and determining the appropriate range of antagonist concentrations to generate full concentration-response curves. sci-hub.se The duration of incubation with the antagonist and agonist is also critical.

Impedance-based assays, such as those using the CellKey™ system, can also be used to monitor real-time cellular responses mediated by GPCRs like OX1R. Changes in cellular impedance can reflect alterations in cell morphology, adhesion, and intracellular signaling. SB-674042 has been shown to inhibit the increase in impedance induced by OX1R activation, further confirming its antagonistic activity. mdpi.com

Application of Biophysical Techniques for Receptor-Ligand Interaction Analysis

Biophysical techniques offer alternative and complementary approaches to traditional binding assays for studying receptor-ligand interactions, often providing insights into binding kinetics and mechanisms in a homogeneous format.

Scintillation Proximity Assay (SPA) Development and Use

The Scintillation Proximity Assay (SPA) is a homogeneous binding assay format that does not require the physical separation of bound and free radioligand. It relies on using microspheres coated with a scintillant, which emit light when a radiolabeled ligand bound to a receptor on the microsphere is in close proximity. sci-hub.seacs.org

[³H]-SB-674042 has been successfully used in a cell membrane-based SPA format to characterize its binding to the human OX1 receptor expressed in CHO cells. nih.govresearchgate.netnih.govinvivochem.cn In this format, CHO-K1_OX₁ cell membranes are precoupled with wheatgerm-agglutinin polyvinyltoluene (WGA-PVT) SPA beads. nih.gov When [³H]-SB-674042 binds to the OX1 receptors on the membranes attached to the beads, the emitted beta particles excite the scintillant in the beads, generating light that can be measured. acs.org

The SPA format allows for the determination of binding parameters such as Kd and Bmax, similar to filtration-based binding assays. nih.govnih.gov Kinetic studies (association and dissociation) can also be performed using SPA. nih.gov While comparison of filtration and SPA-based protocols yielded similar Ki values for some ligands, SPA-based assays were reported to be less sensitive in some cases. researchgate.net However, SPA offers the advantage of being a homogeneous assay, which can be more amenable to high-throughput screening.

Computational and Structural Biology Methodologies

Computational and structural biology approaches play a vital role in understanding the interaction of SB-674042 with the OX1 receptor at an atomic level, providing insights into binding poses, key interactions, and the structural basis for selectivity.

Advanced Homology Modeling and Molecular Dynamics Simulations of OX1R-SB-674042 Complexes

Given the challenges in obtaining crystal structures of GPCRs, homology modeling has been a valuable tool for generating three-dimensional models of the OX1 receptor. uncg.eduacs.orgfrontiersin.org Homology models of OX1R are typically built using the known crystal structures of other Class A GPCRs as templates. uncg.edu

Advanced approaches involve constructing models of the receptor in both inactive (R state) and active (R* state) conformations. uncg.edu SB-674042 has been docked into homology models of the OX1R, particularly in the inactive state, to predict its binding pose and interactions within the binding pocket. uncg.edu These studies suggest that SB-674042 interacts with key residues in the OX1R binding site. uncg.edu

Molecular dynamics (MD) simulations are then employed to refine the homology models and study the dynamic behavior of the receptor-ligand complex in a simulated membrane environment. uncg.eduacs.orgfrontiersin.org MD simulations allow for the exploration of conformational changes in the receptor and the ligand, providing a more realistic representation of the binding event compared to static docking. acs.org

Studies combining homology modeling, site-directed mutagenesis, and MD simulations have been used to rationalize the binding and selectivity of OX antagonists, including SB-674042. acs.org These studies have revealed conformational differences between the transmembrane helix 3 (TM3) of OX1R and OX2R that are important for antagonist selectivity. acs.org MD simulations can help to understand how differences in amino acid sequences between OX1R and OX2R lead to variations in structure and affect the binding affinity and selectivity of ligands like SB-674042. acs.org

Furthermore, the crystal structure of the human OX1R bound to SB-674042 has been determined at a resolution of 2.8 Å. acs.orgresearchgate.netnih.gov This experimental structure provides a high-resolution view of the interaction between SB-674042 and OX1R, complementing and validating the insights gained from computational modeling. The structure reveals the specific residues involved in the interaction and the conformation of SB-674042 within the binding pocket. frontiersin.orgresearchgate.net Comparing the structure of OX1R bound to SB-674042 with structures of OX2R bound to other ligands helps to elucidate the structural determinants of OX1R selectivity. researchgate.net

Computational analysis, in conjunction with structural data, has provided insights into the possible structural basis for the observed binding and selectivity of ligands towards the OX1R subtype. researchgate.net

Table 3: Selected Residues Involved in Antagonist Interactions in OX1R (Based on Structural and Computational Data)

| Receptor | Ligand | Interacting Residues (Examples) |

| OX1R | SB-674042 | Y224⁵.⁴⁷, N318⁶.⁵⁵, T341⁷.³⁶, W345⁷.⁴⁰ (based on homology modeling with OxB) frontiersin.org |

| OX1R | Suvorexant | Interactions with multiple TMs except TM1, water-mediated hydrogen bonds with N224⁶.⁵⁵ and H350⁷.³⁹ frontiersin.org |

Note: Residue numbering may vary between studies and is often based on the Ballesteros-Weinstein numbering scheme (superscript). Specific interactions for SB-674042 are primarily inferred from homology modeling studies with related ligands or crystal structures.

Integration with X-ray Crystallography for Ligand Binding Mode Elucidation

X-ray crystallography has been a valuable technique in determining the three-dimensional structure of proteins and their complexes with ligands, providing detailed insights into binding interactions. The crystal structure of the human OX1 receptor (hOX1R) bound to selective antagonists, including SB-674042, has been determined. nih.govresearchgate.net These structures offer a template for future drug design efforts targeting the orexin system. researchgate.net

Studies integrating X-ray crystallography with computational analysis have compared the ligand binding modes of various orexin receptor antagonists, including the OX1-selective SB-674042 and the dual OX1/OX2 antagonist suvorexant. nih.govresearchgate.net The binding mode of SB-674042 in the OX1 receptor has been reported to be closely replicated by suvorexant in OX1. acs.org Analysis of these structures has provided insights into the factors governing ligand recognition and the mechanisms underlying antagonist subtype selectivity between OX1 and OX2 receptors. nih.govresearchgate.net High-affinity binding to orexin receptors is dependent on hydrophobic interactions and the potential displacement of high-energy water molecules within the binding pockets. pnas.org

The structure of hOX1R bound to SB-674042 was determined at a resolution of 2.8 Å. researchgate.net This structural information, alongside that from hOX1R bound to other antagonists like suvorexant, has been used to illuminate mechanisms of antagonist subtype selectivity between hOX1R and hOX2R. researchgate.net These crystal structures serve as valuable tools for the rational design and development of selective orexin receptor antagonists. researchgate.net

Receptor Occupancy Studies in Preclinical Models via Ex Vivo Autoradiography

Ex vivo receptor occupancy (RO) studies using autoradiography are a powerful technique in drug discovery to demonstrate target engagement of compounds, particularly those designed to act on the central nervous system. sygnaturediscovery.com This method can link in vitro activity to drug exposure at the site of interest and in vivo efficacy. sygnaturediscovery.com

Tritiated ([³H]) SB-674042 has been utilized as a radioligand in ex vivo receptor binding autoradiography to assess OX1 receptor occupancy in preclinical models, such as rats. nih.govnih.govresearchgate.netevotec.com This technique involves incubating brain tissue sections from treated animals with [³H]SB-674042 to measure the remaining unoccupied receptors. nih.govnih.gov Non-specific binding is typically determined in the presence of a high concentration of a known OX1 receptor ligand. nih.govnih.govevotec.com

Studies have assessed the time-dependency and dose-dependency of OX1 receptor occupancy by test compounds in rat brain tissue sections, often at the level of the tenia tecta, a region known to have high levels of [³H]SB-674042 binding sites. nih.govnih.govresearchgate.netevotec.com Optimized methods for ex vivo RO determination with [³H]SB-674042 aim to minimize compound dissociation while maintaining sufficient specific binding and a good signal-to-noise ratio. evotec.com This can be achieved by avoiding slice pre-incubation and reducing incubation time with the radioligand. evotec.com

Quantitative analysis of ex vivo receptor labeling is typically expressed as the percentage of receptor labeling compared to vehicle-treated animals. nih.govnih.gov The percentage of receptor occupancy can then be plotted against time or dosage. nih.govnih.gov For instance, in studies evaluating novel OX1 receptor antagonists, oral administration of the test compound inhibited [³H]SB-674042 binding in the rat tenia tecta, indicating brain penetration and OX1 receptor occupancy. nih.govresearchgate.net The plateau for maximal OX1R occupancy has been observed at specific dose levels, with occupancy levels correlating with plasma or brain concentrations of the test compound. researchgate.netevotec.com

Future Research Directions and Unaddressed Questions Pertaining to Sb 674042

Deeper Elucidation of Stereospecific Receptor-Ligand Dynamics

SB-674042 possesses a chiral center within its pyrrolidine (B122466) core, indicated by the (S) configuration in its chemical name: [5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone caymanchem.comnih.gov. While the activity of the (S) enantiomer (SB-674042) has been characterized, a deeper understanding of the stereospecific interactions with the OX1 receptor is warranted. Future research should focus on:

Synthesis and characterization of the (R)-enantiomer: Comparing the binding affinity, selectivity, and functional activity of the (R)-enantiomer with SB-674042 would provide insights into the stereochemical requirements for OX1R antagonism.

Detailed structural analysis: Utilizing advanced techniques such as co-crystallography or cryo-EM with both enantiomers bound to OX1R could reveal the specific molecular interactions that dictate the observed stereoselectivity. While crystal structures of OX1R bound to SB-674042 exist acs.orgresearchgate.net, a direct comparison with the (R)-enantiomer bound to the receptor is needed.

Molecular dynamics simulations: Computational studies simulating the binding of both enantiomers to OX1R could provide dynamic insights into the stability and conformation of the receptor-ligand complex, highlighting key residues involved in stereospecific recognition acs.orgresearchgate.net.

Exploration of Novel Mechanisms Underlying OX1R Antagonism by SB-674042

SB-674042 functions as an antagonist by blocking the binding of orexin-A and orexin-B to the OX1 receptor, thereby inhibiting downstream signaling pathways such as calcium mobilization tocris.comnih.govnih.gov. While its role as a competitive antagonist is established, further research could explore potential novel mechanisms:

Allosteric modulation: Investigate if SB-674042 exhibits any allosteric effects on OX1R function, altering receptor conformation or signaling in ways beyond simple orthosteric blockade.

Biased antagonism: Determine if SB-674042 differentially affects different signaling pathways coupled to OX1R (e.g., Gq protein coupling, β-arrestin recruitment). Studies have shown that other antagonists like JH112 and suvorexant can exhibit insurmountable antagonism and differentially affect β-arrestin recruitment compared to SB-674042, suggesting potential for biased signaling studies pnas.org.

Ligand-receptor residence time: Further characterize the kinetic aspects of SB-674042 binding, specifically its dissociation rate from the OX1R. While some kinetic data exists nih.govpnas.org, a more comprehensive understanding of its residence time could provide insights into the duration of its pharmacological effect and differentiate it from other antagonists with varying kinetic profiles pnas.org.

Development of Advanced Probes and Derivatives for Orexin (B13118510) Receptor Research

The availability of [³H]SB-674042 has been valuable for receptor binding studies researchgate.netnih.govnih.gov. However, the development of advanced probes and derivatives based on the SB-674042 scaffold could significantly enhance orexin receptor research:

Fluorescent ligands: Synthesize fluorescently labeled derivatives of SB-674042 for live-cell imaging and fluorescence-based binding assays to study receptor localization, trafficking, and real-time ligand-receptor interactions.

Photoaffinity labels: Develop photoactivable derivatives that can covalently bind to the receptor upon UV irradiation, allowing for the identification of residues in the binding site and facilitating structural studies.

Novel chemical scaffolds: Utilize the structural information gained from studying SB-674042 binding to design and synthesize novel OX1R antagonists with improved properties, such as enhanced solubility, metabolic stability, or brain penetrance pnas.org. Some liabilities like poor solubility have been noted for SB-674042, highlighting the need for improved derivatives pnas.orgnih.gov.

Radioligands for PET imaging: Explore the potential for developing radiolabeled SB-674042 derivatives suitable for Positron Emission Tomography (PET) imaging to study OX1R availability and occupancy in vivo in humans and animal models researchgate.netscirp.org.

Comparative Pharmacological Studies with Emerging Orexin Receptor Modulators

The field of orexin receptor pharmacology has seen the development of various antagonists, including selective OX1R antagonists (SORAs), selective OX2R antagonists (SORAs), and dual OX1R/OX2R antagonists (DORAs) nih.govfrontiersin.orgfrontiersin.org. Clinically approved DORAs like suvorexant, lemborexant, and daridorexant are used for insomnia treatment frontiersin.orgresearchgate.net. Comparative studies are crucial to position SB-674042 within this landscape:

Direct comparison of in vitro profiles: Conduct head-to-head studies comparing the binding kinetics, functional potency, and selectivity of SB-674042 with other established and emerging OX1R selective antagonists and DORAs under identical experimental conditions pnas.orgresearchgate.netscirp.org.

Investigating differential effects on signaling pathways: Compare the effects of SB-674042 and other modulators on various downstream signaling pathways activated by OX1R to identify potential differences in their pharmacological profiles pnas.org.

Assessment in various model systems: Compare the efficacy and effects of SB-674042 with other modulators in different in vitro and in vivo model systems relevant to conditions where OX1R is implicated, such as addiction, anxiety, and pain nih.govnih.gov.

Investigating Synergistic or Antagonistic Interactions with Other Neurotransmitter Systems at a Molecular Level

The orexin system interacts with numerous other neurotransmitter systems in the brain, influencing a wide range of physiological processes upf.edu. Understanding how SB-674042 modulates these interactions at a molecular level is a critical area for future research:

Receptor heteromerization studies: Investigate the potential for OX1R to form heteromers with other receptors, such as cannabinoid CB1 receptors, and how SB-674042 might influence the formation or function of these heteromers caymanchem.comupf.edu. Studies have shown that OX1R-CB1R heteromerization can lead to altered receptor localization and function caymanchem.comupf.edu.

Cross-talk with signaling pathways: Explore how SB-674042's antagonism of OX1R impacts signaling cascades initiated by other neurotransmitters. For example, investigate its effects on pathways like the PI3K/Akt/mTOR pathway, which has been shown to be activated by orexin-A via OX1R in certain cell types nih.govmdpi.com.

Electrophysiological studies: Conduct detailed electrophysiological experiments to understand how SB-674042 affects neuronal activity in circuits where orexin neurons project and interact with other neurotransmitter systems nih.gov.

Q & A

Basic: What is the mechanistic basis for SB-674042's dual antagonism of OX1 and OX2 receptors, and how does its selectivity profile influence experimental design?

Answer:

SB-674042 exhibits differential binding affinities for OX1 (IC50 = 3.76 nM) and OX2 (IC50 = 531 nM) receptors, suggesting a preference for OX1 . To study this selectivity, researchers should:

- Use radioligand displacement assays (e.g., [(3)H]SB-674042) in isolated cell membranes to quantify receptor occupancy .

- Compare concentration-response curves in OX1- vs. OX2-expressing systems to calculate selectivity ratios (OX1/OX2 IC50).

- Control for off-target effects via counter-screening against related GPCRs (e.g., serotonin or dopamine receptors).

This mechanistic understanding is critical for designing dose-response studies and interpreting in vivo behavioral data.

Basic: What analytical methods are essential for verifying the chemical identity and purity of SB-674042 in preclinical studies?

Answer:

Key methods include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (448.51 g/mol) and formula (C24H21FN4O2S) .

- Nuclear magnetic resonance (NMR) spectroscopy for structural validation, focusing on fluorophenyl and oxadiazole moieties.

- High-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) to ensure batch consistency .

Documentation of these parameters is vital for reproducibility in pharmacokinetic or toxicity assays.

Advanced: How can researchers resolve contradictions between SB-674042's in vitro receptor affinity and its in vivo efficacy in depression models?

Answer:

Discrepancies may arise due to:

- Pharmacokinetic factors : Measure brain penetrance via LC-MS/MS to assess if plasma concentrations align with in vitro IC50 values .

- Functional antagonism vs. binding affinity : Use calcium flux or β-arrestin recruitment assays to evaluate functional potency, which may differ from binding affinity .

- Circuit-level effects : Combine electrophysiology (e.g., hypothalamic slice recordings) with behavioral assays (e.g., forced swim test) to contextualize receptor-level data .

Statistical methods like multivariate regression can disentangle confounding variables (e.g., stress hormone levels).

Advanced: What experimental strategies optimize translational relevance when studying SB-674042's effects on orexin signaling pathways?

Answer:

- Species-specific receptor homology : Compare human vs. rodent OX1/OX2 sequences to identify binding pocket variations affecting ligand efficacy.

- Chronic vs. acute dosing : Conduct longitudinal studies to mimic clinical use, tracking receptor desensitization via Western blot (e.g., OX1 downregulation) .

- Biomarker integration : Pair behavioral outcomes (e.g., sleep architecture in EEG recordings) with cerebrospinal fluid (CSF) orexin-A measurements to validate target engagement .

Advanced: How should researchers address variability in SB-674042's reported OX2 receptor antagonism (IC50 = 531 nM) across experimental setups?

Answer:

Variability may stem from:

- Assay conditions : Standardize buffer pH, temperature, and membrane preparation protocols to minimize technical noise .

- Receptor dimerization : Use FRET/BRET techniques to investigate OX1-OX2 heterodimer formation, which may alter ligand binding .

- Data normalization : Apply Z-score transformations to harmonize results across labs. Meta-analyses of published IC50 values can identify systematic biases .

Basic: What pharmacokinetic parameters of SB-674042 are critical for dose selection in rodent models of depression?

Answer:

Key parameters include:

- Half-life (t½) : Determines dosing frequency (e.g., single vs. repeated administration).

- Bioavailability : Assess via oral vs. intraperitoneal administration comparisons.

- Blood-brain barrier (BBB) penetration : Quantify using brain/plasma ratio measurements post-administration .

These metrics ensure clinically relevant exposure levels in behavioral assays.

Advanced: What computational approaches predict SB-674042's interactions with orexin receptor subtypes?

Answer:

- Molecular docking : Use crystal structures of OX1/OX2 (PDB IDs) to map ligand-receptor interactions, focusing on fluorophenyl and oxadiazole binding pockets.

- Molecular dynamics simulations : Simulate ligand-receptor complexes >100 ns to assess stability and identify key residues (e.g., Tyr³¹⁸ in OX1) .

- Free energy calculations : Apply MM-PBSA/GBSA to compare binding affinities across subtypes. Validate predictions with mutagenesis studies .

Advanced: How can researchers leverage SB-674042's pharmacokinetic data to improve experimental reproducibility?

Answer:

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link plasma concentrations to receptor occupancy using Hill equations .

- Cocktail dosing : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate metabolic variability in rodents.

- Open-access repositories : Share raw PK data (e.g., on Zenodo) to facilitate cross-study comparisons .

Basic: What ethical considerations are paramount when designing SB-674042 studies involving animal models?

Answer:

- 3Rs framework : Ensure Replacement, Reduction, and Refinement (e.g., use non-invasive EEG over terminal procedures where possible).

- Dose justification : Base animal doses on translational PK/PD metrics, avoiding arbitrary high concentrations .

- Independent review : Submit protocols to institutional animal care committees for approval .

Advanced: How can contradictory findings about SB-674042's effects on CB1 receptor trafficking be reconciled?

Answer:

- Cell-type specificity : Repeat co-localization studies in neuronal vs. heterologous systems (e.g., HEK293 cells) .

- Time-resolved imaging : Use confocal microscopy with fluorescently tagged CB1/OX1 to track trafficking dynamics post-SB-674042 treatment.

- Pathway analysis : Apply RNA-seq to identify OX1-CB1 crosstalk mediators (e.g., β-arrestin-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.